Secophenol

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

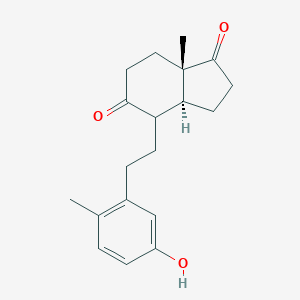

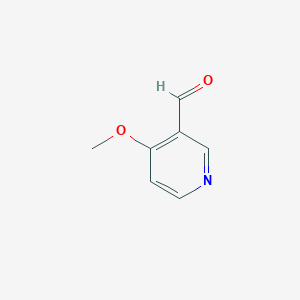

Secophenol (CAS number: 2394-69-6) is an organic compound with the chemical formula C19H24O3. It is a colorless to pale yellow liquid with a density of 0.983 g/mL. This compound is soluble in various organic solvents such as alcohols, ethers, and esters, but it is insoluble in water . This compound is primarily used in the rubber industry as an antioxidant to extend the lifespan of rubber products .

科学研究应用

Secophenol has a wide range of applications in scientific research:

作用机制

Target of Action

Secophenol, like many phenolic compounds, has a broad range of targets due to its versatile scaffold . It primarily targets bacterial cells, interfering with cell wall synthesis, DNA replication, and enzyme production . This multi-target approach leads to a much higher sensitivity of cells towards these natural compounds .

Mode of Action

This compound interacts with its targets in several ways. It disrupts the membrane potential and inhibits DNA synthesis, leading to bactericidal action against various bacteria . Additionally, it can interact with membrane proteins involved in different functions .

Biochemical Pathways

This compound affects several biochemical pathways. Phenolic compounds like this compound are mainly biosynthesized by the shikimic acid pathway in advanced plants . Phenylalanine ammonia lyase is a prime enzyme for phenylpropanoid biosynthetic pathway, connecting primary metabolism to secondary metabolism .

Pharmacokinetics

Phenolic compounds like this compound exhibit low oral bioavailability as they are extensively metabolized by phase 1 (CYP P450 family) and phase 2 (UDP-glucuronosyltransferases, sulfotransferases) enzymes in the enterocytes, liver, and also by gut microbiota . Their bioavailability and pharmacodynamic action are dependent on the interaction between the transporter proteins, metabolic enzymes, gut microbiota, host factors, source, and properties of the phenolic compound .

Result of Action

The result of this compound’s action is a significant reduction in bacterial contamination. Its potent action mechanisms lead to a much higher sensitivity of cells towards these natural compounds . The apoptotic, cellular anti-proliferative, anti-inflammatory, and anti-carcinogenic effects of phenolic compounds are well-documented .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the antimicrobial activity of plant phenolics like this compound often reduces when comparing in vitro and in situ activities . This is due to the effects of the composition and the microstructure of the matrices in which unwanted microorganisms are present (e.g., food and/or microbial biofilms) on their activity . Different strategies of delivery of antimicrobial phenolics to promote their activity in such matrices, such as their encapsulation or their association with edible coatings or food packaging materials, are being explored .

生化分析

Biochemical Properties

Secophenol, like other phenolic compounds, has a wide range of evidence demonstrating their beneficial effects on diseases caused by cell degeneration, deregulation, and abnormal differentiation Phenolic compounds are known to have high nutraceutical values and are antioxidant, anti-inflammatory, antimicrobial compounds .

Cellular Effects

Phenolic compounds are known to have significant effects on various types of cells and cellular processes . They can interfere with bacterial cell wall synthesis, DNA replication, or enzyme production, leading to a much higher sensitivity of cells towards these natural compounds .

Molecular Mechanism

They can interfere with bacterial cell wall synthesis, DNA replication, or enzyme production . They can target multiple sites in bacteria, leading to a much higher sensitivity of cells towards these natural compounds .

Temporal Effects in Laboratory Settings

It is known that the effects of biochemical compounds can change over time in laboratory settings .

Dosage Effects in Animal Models

It is known that the effects of biochemical compounds can vary with different dosages in animal models .

Metabolic Pathways

Phenolic compounds are mainly biosynthesized by the shikimate and phenylpropanoid pathways .

Transport and Distribution

It is known that phenolic compounds can accumulate at the surface of the cell envelope, penetrate or even cross their membrane and penetrate in the microbial cells cytoplasm .

Subcellular Localization

There are machine learning methods for subcellular localization prediction in plant cells .

准备方法

Secophenol can be synthesized through a semi-cyclization reaction. One common method involves reacting 1,4-dimethoxyacetophenone with hydrochloric acid and aluminum chloride at high temperatures. This reaction leads to the formation of a semi-cyclized product, which is then deprotected to yield this compound . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production to ensure high yield and purity.

化学反应分析

Secophenol undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form quinones.

Electrophilic Aromatic Substitution: The hydroxyl group in this compound makes it highly reactive towards electrophilic aromatic substitution reactions.

Substitution: This compound can participate in nucleophilic aromatic substitution reactions, especially when activated by electron-withdrawing groups.

相似化合物的比较

Secophenol is part of a broader class of phenolic compounds, which include flavonoids, tannins, and lignans . Compared to other phenolic compounds, this compound is unique due to its specific structure and reactivity. Similar compounds include:

Phenol: The simplest phenolic compound, used widely in chemical synthesis and as a disinfectant.

Catechol: Known for its antioxidant properties and used in various industrial applications.

Resorcinol: Used in the production of resins and as a chemical intermediate.

Hydroquinone: Commonly used in photographic development and as a skin-lightening agent.

This compound’s unique structure and properties make it a valuable compound in various fields of research and industry.

属性

CAS 编号 |

2394-69-6 |

|---|---|

分子式 |

C19H24O3 |

分子量 |

300.4 g/mol |

IUPAC 名称 |

(3aS,4S,7aS)-4-[2-(5-hydroxy-2-methylphenyl)ethyl]-7a-methyl-2,3,3a,4,6,7-hexahydroindene-1,5-dione |

InChI |

InChI=1S/C19H24O3/c1-12-3-5-14(20)11-13(12)4-6-15-16-7-8-18(22)19(16,2)10-9-17(15)21/h3,5,11,15-16,20H,4,6-10H2,1-2H3/t15-,16-,19-/m0/s1 |

InChI 键 |

ZWXONJFCJAGEBA-BXWFABGCSA-N |

SMILES |

CC1=C(C=C(C=C1)O)CCC2C3CCC(=O)C3(CCC2=O)C |

手性 SMILES |

CC1=C(C=C(C=C1)O)CC[C@H]2[C@@H]3CCC(=O)[C@]3(CCC2=O)C |

规范 SMILES |

CC1=C(C=C(C=C1)O)CCC2C3CCC(=O)C3(CCC2=O)C |

同义词 |

(3aS,4S,7aS)-Hexahydro-4-[2-(5-hydroxy-2-methylphenyl)ethyl]-7a-methyl-1H-indene-1,5(4H)-dione; [3aS-(3aα,4α,7aβ)]-Hexahydro-4-[2-(5-hydroxy-2-methylphenyl)ethyl]-7a-methyl- |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-[4-(tert-Butyl)phenyl]-4-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B45358.png)

![1-Azoniatricyclo[3.3.3.01,5]undecane;chloride](/img/structure/B45367.png)